4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
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Overview
Description
4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrimidine ring fused with an octahydropyrrolo[3,4-c]pyrrole moiety, which is further substituted with a 5-methyl-1,2-oxazole-3-carbonyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the oxazole ring through a cyclization reaction involving 2-aminophenol and an aldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, such as metal catalysts or nanocatalysts, to facilitate the cyclization and condensation reactions . Additionally, continuous flow reactors and automated synthesis platforms are often employed to scale up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted oxazole and pyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing catalysis . Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
5-methyl-1,2-oxazole-3-carboxylic acid: Shares the oxazole moiety and exhibits similar biological activities.
2,4-diaminopyrimidine: Contains the pyrimidine ring and is used in similar medicinal applications.
Octahydropyrrolo[3,4-c]pyrrole derivatives: Structurally related compounds with comparable chemical properties.
Uniqueness
4-methyl-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its combination of the oxazole, pyrimidine, and octahydropyrrolo[3,4-c]pyrrole moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10-3-4-17-16(18-10)21-8-12-6-20(7-13(12)9-21)15(22)14-5-11(2)23-19-14/h3-5,12-13H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTVKEFWVPRNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CC3CN(CC3C2)C(=O)C4=NOC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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